2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGPWZKQOBAUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC(=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with a suitable pyrrole derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 2-Chloro-4H-thieno[3,2-b]pyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit lysine-specific demethylases, which play a role in gene regulation and are targets for cancer therapy . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Medicinal Chemistry: Thienopyrrole carbaldehydes are explored as inhibitors of parasitic enzymes (e.g., Giardia carboxamides ). The chloro derivative’s enhanced electrophilicity may improve target binding compared to methylated analogs.
- Synthetic Utility : The chloro and bromo derivatives are pivotal in cross-coupling reactions, enabling access to complex heterocycles .
Biological Activity
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound characterized by its unique fused ring system combining thiophene and pyrrole moieties. This compound, with the molecular formula C7H4ClNOS, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a chlorine atom and an aldehyde functional group, which contribute to its reactivity and biological activity. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate for synthesizing biologically active compounds.
| Property | Description |
|---|---|
| Molecular Formula | C7H4ClNOS |
| Molecular Weight | 175.63 g/mol |
| Functional Groups | Aldehyde, Chlorine |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. Notably, it has been shown to inhibit lysine-specific demethylases (KDMs), which are critical in regulating gene expression and are implicated in various cancers. The inhibition of these enzymes can lead to altered gene expression profiles that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-b]pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Escherichia coli and Micrococcus luteus. The presence of functional groups that can form hydrogen bonds enhances their antibacterial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Chloro-4H-thieno... | HepG2 | 40 |
| 2-Chloro-4H-thieno... | MDA-MB-231 | 50 |
| 2-Chloro-4H-thieno... | HeLa | 60 |
These findings suggest that modifications to the thieno[3,2-b]pyrrole structure can lead to enhanced anticancer activity.
Case Studies
- Inhibition of Lysine-Specific Demethylases : A study demonstrated that the compound effectively inhibits KDMs with IC50 values in the nanomolar range. This inhibition leads to increased levels of histone methylation marks associated with tumor suppression.
- Antibacterial Screening : In a comparative study on various thieno derivatives, this compound exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than several known antibiotics.
Q & A
Q. What are the key synthetic methodologies for preparing 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde?
The synthesis typically involves multi-step reactions. For example, analogous thieno[3,2-b]pyrrole derivatives are synthesized starting from thiophene carbaldehyde precursors, followed by cyclization and functionalization. A common approach includes:
- Step 1 : Formation of the thieno-pyrrole core via condensation or cyclocondensation reactions.
- Step 2 : Introduction of the aldehyde group at the 5-position using formylation reagents (e.g., Vilsmeier-Haack conditions).
- Step 3 : Chlorination at the 2-position using reagents like POCl₃ or SOCl₂ under controlled conditions . Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical to minimize by-products .
Q. How can the structural integrity of this compound be validated?
- X-ray crystallography : Resolves the fused-ring system and confirms substituent positions (e.g., similar pyrazole-carbaldehyde structures resolved with R-factor < 0.05) .
- NMR spectroscopy : ¹H and ¹³C NMR can identify characteristic signals (e.g., aldehyde proton at δ 9.8–10.2 ppm, thiophene protons at δ 6.5–7.5 ppm). Compare with published spectra of analogous thieno-pyrrole derivatives .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with < 2 ppm error .
Q. What analytical techniques are recommended for characterizing thieno[3,2-b]pyrrole derivatives?
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Vibrational spectroscopy : IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehydes) .
- Thermal analysis : Melting point determination (e.g., mp 78–79°C for related chloro-pyrazole carbaldehydes) .
Advanced Research Questions
Q. How can reaction intermediates in the synthesis of this compound be isolated and characterized?
- Quenching experiments : Halt reactions at intermediate stages (e.g., after cyclization but before chlorination) and isolate via column chromatography .
- In-situ monitoring : Use techniques like FT-IR or LC-MS to track intermediate formation. For example, monitor the disappearance of starting material peaks and emergence of new signals .
- Crystallography : Resolve intermediates (e.g., cyclized precursors) to confirm regiochemistry .
Q. What strategies mitigate discrepancies in spectral data during characterization?
- By-product analysis : Identify side products (e.g., over-chlorinated species) using HRMS and adjust chlorination conditions .
- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to resolve signal splitting due to hydrogen bonding .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values for structural confirmation .
Q. How can the aldehyde group in this compound be selectively functionalized for downstream applications?
- Condensation reactions : React with hydrazines to form hydrazides (e.g., for bioactivity studies) .
- Nucleophilic addition : Use Grignard reagents or organozinc species to generate secondary alcohols or ketones.
- Protection strategies : Temporarily protect the aldehyde as an acetal using ethylene glycol, enabling further modifications on the heterocyclic core .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety.
- Moisture control : Keep desiccated to avoid hydrolysis of the aldehyde group.
- Temperature : Long-term storage at –20°C recommended, as elevated temperatures accelerate decomposition (e.g., via Cl⁻ elimination) .
Q. How can computational methods aid in predicting the reactivity of this compound?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide drug design .
- Reaction pathway simulation : Optimize synthetic routes by comparing activation energies of proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
